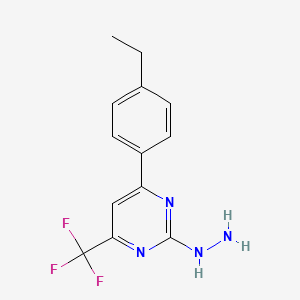

4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine

Beschreibung

4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine is a pyrimidine derivative characterized by a trifluoromethyl group at position 6, a hydrazino moiety at position 2, and a 4-ethylphenyl substituent at position 2. Its molecular formula is C₁₃H₁₄F₃N₄, with a molecular weight of 282.27 g/mol . The compound’s structure combines lipophilic (ethylphenyl, trifluoromethyl) and polar (hydrazino) groups, making it a versatile intermediate for pharmaceutical and agrochemical applications. Its CAS number is 1006320-20-2 , and it is typically synthesized via nucleophilic substitution or condensation reactions involving hydrazine derivatives .

Eigenschaften

IUPAC Name |

[4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N4/c1-2-8-3-5-9(6-4-8)10-7-11(13(14,15)16)19-12(18-10)20-17/h3-7H,2,17H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPOJGYUMUMQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylhydrazine with 2,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Chemical Reactions Involving 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine

The chemical behavior of this compound can be explored through various reactions typical for pyrimidine derivatives. These reactions include:

-

Nucleophilic Substitution Reactions : The presence of the hydrazino group makes this compound reactive towards electrophiles, allowing for nucleophilic substitution reactions.

-

Alkylation Reactions : The compound can undergo alkylation at the nitrogen atom of the hydrazino group, leading to various derivatives. This is particularly significant in medicinal chemistry, where modifications can enhance biological activity.

-

Condensation Reactions : The compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures that may exhibit interesting pharmacological properties.

Reaction Examples

-

O-Alkylation : A study reported the chemoselective O-alkylation of pyrimidin-2(1H)-ones using 4-(iodomethyl)pyrimidines, resulting in high yields (70–98%) of O-alkylated products. This method highlights the versatility of pyrimidine derivatives in forming new compounds through alkylation strategies .

-

Condensation with Aldehydes : The hydrazino group allows for condensation reactions with aldehydes, potentially leading to the formation of hydrazones, which are valuable in drug development due to their biological activity .

-

Synthesis Pathways : Various synthesis methods have been explored for producing this compound, including multi-step processes involving reactions with trifluoromethylated precursors and hydrazines.

Reaction Yields and Conditions

The following table summarizes key reaction conditions and yields associated with alkylation reactions involving 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine:

| Entry | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 16 | Reflux | 87 |

| 2 | MeCN | 16 | 25 | 76 |

| 3 | MeCN | 1 | Reflux | 90 |

| 4 | MeCN | 1 | 25 | 63 |

| 5 | Me2CO | 1 | Reflux | 91 |

This table illustrates how varying reaction conditions can significantly impact yields, emphasizing the importance of optimizing experimental parameters for desired outcomes.

Wissenschaftliche Forschungsanwendungen

Potential Applications

4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine and similar compounds may be used in:

- Drug Design Modifications to the pyrimidine ring can alter interaction profiles with enzymes or receptors, which highlights the importance of structure-activity relationships in drug design. Substituents on the pyrimidine ring can enhance or diminish biological activity, suggesting that further investigation into this compound's interactions could reveal valuable insights into its therapeutic potential.

- Chemical Reactions The chemical behavior of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine can be explored through reactions typical for pyrimidine derivatives. These reactions are influenced by the electronic properties imparted by the trifluoromethyl group, which can stabilize reaction intermediates and affect reaction pathways.

- Magnetic Resonance Imaging Paramagnetic lanthanide hexaazamacrocyclic molecules can be used as contrast agents for use in magnetic resonance imaging .

Structural Variations and Activities

Variations in substituents can lead to differing chemical properties and biological activities, emphasizing the uniqueness of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine.

Structural Analogs of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(3-Chlorophenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine | Chlorophenyl substitution instead of ethylphenyl | Potentially different biological activity due to chlorine presence |

| 4-(Phenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine | No ethyl group; only phenyl | Simpler structure may lead to different reactivity |

| 4-(Methylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine | Methyl substitution on phenyl group | Variations in steric hindrance affecting reactivity |

Wirkmechanismus

The mechanism of action of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets by increasing its lipophilicity and electronic effects.

Vergleich Mit ähnlichen Verbindungen

Hydrazino vs. Mercapto/Thiol

- The thiol group may participate in disulfide bond formation, increasing stability in biological systems .

- Pharmacological Impact: Thiol-containing analogs are often explored for antioxidant or enzyme-inhibitory activity, whereas hydrazino derivatives are precursors for triazole or tetrazole synthesis .

Hydrazino vs. Halogens

- 2-Chloro-6-(4-ethylphenyl)-4-(trifluoromethyl)pyrimidine (C₁₃H₁₀ClF₃N₂, MW 286.69 g/mol):

The electron-withdrawing chlorine atom increases electrophilicity at position 2, facilitating nucleophilic aromatic substitution. This compound is a key intermediate for synthesizing agrochemicals . - 2-Bromo and 2-Iodo analogs (MW 331.14 g/mol and 378.14 g/mol, respectively):

Heavier halogens enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Substituent Variations at Position 4

Ethylphenyl vs. Chlorophenyl

- However, discontinuation suggests synthetic challenges or stability issues compared to the ethylphenyl analog .

Ethylphenyl vs. Fluorophenyl

- 3-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid (C₁₄H₁₁FN₄O₂, MW 286.27 g/mol): Fluorine enhances metabolic stability and bioavailability. The propanoic acid group introduces acidity, useful for salt formation in drug formulations .

Ring Saturation and Functionalization

- Ethyl 6-methyl-2-sulfanylidene-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate :

The saturated tetrahydropyrimidine ring reduces aromaticity, increasing conformational flexibility. The sulfanylidene and ester groups make this compound a precursor for antidiabetic or antiviral agents .

Physicochemical and Pharmacological Data

Biologische Aktivität

4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Ethylphenyl group : Enhances hydrophobic interactions.

- Hydrazino group : Potentially involved in enzyme inhibition through covalent bonding.

- Trifluoromethyl group : Increases lipophilicity and binding affinity.

Chemical Formula : C13H13F3N4

IUPAC Name : [4-(4-ethylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

The biological activity of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The hydrazino group can form covalent bonds with active site residues, inhibiting enzyme activity.

- Receptors : The trifluoromethyl group enhances the compound's binding specificity and affinity towards certain receptors.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anticancer Activity :

- Anti-inflammatory Properties :

- Antiviral Activity :

Research Findings and Case Studies

Several studies have explored the biological activity of 4-(4-Ethylphenyl)-2-hydrazino-6-(trifluoromethyl)-pyrimidine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.